2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
Overview
Description
2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone is a chemical compound with the molecular formula C7H8BrNO2. It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a dimethyloxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone typically involves the bromination of 1-(2,5-dimethyloxazol-4-yl)ethanone. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are employed in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted ethanone derivatives, while oxidation and reduction reactions can lead to the formation of different oxazole-based compounds .
Scientific Research Applications
2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 2-Bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone
- 2-Bromo-1-(2,5-dimethyl-4-oxazolyl)ethanone
Comparison: Compared to similar compounds, 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone is unique due to its specific substitution pattern and the presence of the bromine atom. This uniqueness can influence its reactivity, making it suitable for specific synthetic applications and potentially enhancing its biological activity .
Properties
IUPAC Name |
2-bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-4-7(6(10)3-8)9-5(2)11-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGWJHMRJZSAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555526 | |
Record name | 2-Bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113732-62-0 | |
Record name | 2-Bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.